Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate
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Description
Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.202. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy . This compound has shown potent activities against FGFR1, 2, and 3 .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biological Activity
Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate is a nitrogen-containing heterocyclic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C10H10N2O2 and a molecular weight of approximately 192.21 g/mol. The compound features a fused pyrrole and pyridine ring system, which contributes to its chemical reactivity and potential applications in medicinal chemistry.
Mechanisms of Biological Activity
Research indicates that derivatives of this compound exhibit various biological activities, particularly in the context of cancer treatment. The compound has been studied for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. FGFR signaling plays a critical role in tumor growth and metastasis, making it an attractive target for therapeutic intervention .
Inhibition of FGFR Signaling
Studies have demonstrated that related compounds can effectively inhibit FGFR signaling pathways. For instance, certain derivatives have shown IC50 values in the nanomolar range against FGFR1, 2, and 3, indicating potent inhibitory effects on cancer cell proliferation. A notable example includes compound 4h from a related study, which exhibited IC50 values of 7 nM against FGFR1 and induced apoptosis in breast cancer cell lines .
Therapeutic Applications
The biological activity of this compound extends beyond oncology. Preliminary studies suggest potential anti-inflammatory and neuroprotective effects due to its ability to modulate various signaling pathways associated with inflammation and neurodegeneration.
Summary of Biological Activities
Activity | Description | IC50 Values |
---|---|---|
FGFR Inhibition | Inhibits fibroblast growth factor receptors involved in cancer progression | 7-25 nM |
Anti-inflammatory | Modulates inflammatory pathways; potential use in chronic inflammatory diseases | Not specified |
Neuroprotection | Protects neuronal cells from apoptosis and oxidative stress | Not specified |
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Cancer Cell Line Studies : In vitro studies have shown that derivatives effectively inhibit the proliferation of various cancer cell lines by targeting FGFR pathways. For example, one study reported significant inhibition of breast cancer cell lines with low toxicity to normal cells .
- Neuroprotective Effects : Another study investigated the neuroprotective properties of similar compounds against oxidative stress-induced neuronal damage. Results indicated that these compounds could enhance cell viability significantly under stress conditions .
Properties
IUPAC Name |
ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)7-5-9-8(12-6-7)3-4-11-9/h3-6,11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJRZBFAOZOKDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN2)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.